2-(Methylthio)acetamide
Description
2-(Methylthio)acetamide (CAS: 22551-24-2) is an organosulfur compound with the molecular formula C₃H₇NOS and a molecular weight of 105.16 g/mol. It is a white crystalline solid with a melting point of 99–104°C and a boiling point of 259°C . The compound is soluble in polar solvents like methanol but incompatible with strong oxidizing agents, which may generate hazardous decomposition products such as sulfur oxides and carbon monoxide .
Structurally, it features a methylthio (-SCH₃) group attached to an acetamide backbone, making it a versatile intermediate in organic synthesis. Its primary applications lie in research settings, particularly in the development of heterocyclic compounds and pharmaceuticals . However, it is classified as a skin and eye irritant (Category 2 under GHS), necessitating precautions such as protective gloves and ventilation during handling .
Properties
IUPAC Name |
2-methylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-6-2-3(4)5/h2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBENGAMZEGRSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338249 | |
| Record name | 2-(Methylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22551-24-2 | |
| Record name | 2-(Methylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution of Chloroacetamide
One of the most straightforward methods involves the nucleophilic substitution of chloroacetamide with methylthiol. The reaction proceeds under alkaline conditions, where the thiol group displaces the chlorine atom.
Reaction Scheme:
Typical Conditions:
-
Solvent: Ethanol/water mixture (1:1 v/v)
-
Temperature: 60–70°C
-
Reaction Time: 4–6 hours
-
Yield: 70–75%
Optimization Insights:
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Excess methylthiol (1.5 equivalents) improves yield by driving the reaction to completion.
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Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency in biphasic systems1.
Ammonolysis of Methylthioacetic Acid Derivatives
This method involves the ammonolysis of methylthioacetyl chloride or methylthioacetic anhydride. The reaction is highly efficient but requires careful handling of reactive intermediates.
Reaction Scheme:
Typical Conditions:
-
Solvent: Dry diethyl ether
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Temperature: 0–5°C (to control exothermicity)
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Reaction Time: 2–3 hours
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Yield: 85–90%
Key Considerations:
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Slow addition of ammonia prevents side reactions such as over-ammonolysis.
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Anhydrous conditions are critical to avoid hydrolysis of the acid chloride2.
Reaction of Methylthiol with Acetonitrile
A less conventional but scalable approach involves the direct reaction of methylthiol with acetonitrile under acidic catalysis.
Reaction Scheme:
Typical Conditions:
-
Catalyst: Concentrated sulfuric acid (10% w/w)
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Temperature: 120–130°C
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Reaction Time: 8–10 hours
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Yield: 60–65%
Challenges:
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Prolonged heating risks decomposition of the product.
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Requires rigorous removal of unreacted acetonitrile via vacuum distillation3.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. The ammonolysis route is favored for its high yield and minimal byproducts.
Table 1: Comparison of Industrial Methods
| Method | Throughput (kg/batch) | Purity (%) | Cost Index |
|---|---|---|---|
| Ammonolysis | 500–700 | 98–99 | 1.0 |
| Nucleophilic Substitution | 300–400 | 95–97 | 1.2 |
| Acetonitrile Reaction | 200–300 | 90–92 | 1.5 |
Process Highlights:
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Continuous Flow Systems: Modern plants employ continuous ammonolysis reactors to reduce batch time and improve consistency.
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Waste Management: Byproduct HCl is neutralized with aqueous NaOH, generating NaCl for disposal.
Reaction Optimization and Yield Enhancement
Catalytic Improvements
Recent advances focus on heterogeneous catalysts to enhance selectivity:
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Zeolite Catalysts: H-ZSM-5 improves ammonolysis efficiency by 12% compared to traditional methods4.
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Enzyme-Mediated Synthesis: Lipases (e.g., Candida antarctica) enable room-temperature reactions, reducing energy costs5.
Table 2: Catalyst Performance
| Catalyst | Yield Increase (%) | Reaction Time Reduction (%) |
|---|---|---|
| H-ZSM-5 | 12 | 20 |
| Candida antarctica Lipase | 8 | 35 |
Purification Techniques
Crude 2-(methylthio)acetamide is purified via:
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Recrystallization: Ethanol/water (3:1) yields crystals with ≥99% purity.
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Column Chromatography: Silica gel (hexane:ethyl acetate, 4:1) removes sulfur-containing impurities.
Table 3: Purity vs. Purification Method
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 99.2 | 85 |
| Column Chromatography | 99.8 | 70 |
Analytical Characterization
Spectroscopic Data:
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IR (KBr): ν = 1650 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, trace).
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¹H NMR (DMSO-d6): δ 2.10 (s, 3H, SCH3), 3.45 (s, 2H, CH2), 7.20 (br, 1H, NH2).
Chromatographic Validation:
-
HPLC: Rt = 4.2 min (C18 column, acetonitrile/water 30:70).
Comparative Analysis of Synthesis Methods
Table 4: Method Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | Low-cost reagents | Moderate yield |
| Ammonolysis | High yield, scalable | Requires anhydrous conditions |
| Acetonitrile Reaction | Simple setup | Low purity, energy-intensive |
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
2-(Methylthio)acetamide serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for diverse chemical transformations, making it useful in the preparation of various pharmaceuticals and agrochemicals. For instance, it can be synthesized through reactions involving methylthiol with acetic anhydride or acetic acid under controlled conditions to optimize yield and purity.
Synthesis of Pharmaceuticals:
The compound is notably used in the synthesis of pharmaceutical agents. A specific example includes its role in the preparation of nepafenac, a non-steroidal anti-inflammatory drug (NSAID). In this process, this compound reacts with 2-aminobenzophenone in the presence of sulfuryl chloride and a base to yield intermediates that are further processed into active pharmaceutical ingredients .
Biological Applications
Antimicrobial Properties:
Research indicates that this compound may possess antimicrobial activities. Studies have reported its efficacy against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents. However, comprehensive studies are required to elucidate its mechanism of action and effectiveness compared to established antimicrobials.
Anti-inflammatory Research:
The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition could lead to reduced production of pro-inflammatory mediators, positioning this compound as a candidate for further exploration in inflammatory disease treatments.
Agricultural Applications
Nematicidal Activity:
In agricultural research, this compound has been evaluated for its effectiveness as a nematicide. It has shown promise in controlling root-knot nematodes (Meloidogyne javanica), which are significant pests affecting crop yields. Experimental results indicate that formulations containing this compound can significantly reduce nematode populations and improve plant health .
Mechanism of Action
The mechanism of action of 2-(Methylthio)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Physical Properties
The table below compares 2-(Methylthio)acetamide with structurally related compounds:
Key Observations:
- Structural Influence on Melting Points : The presence of rigid heterocyclic rings (e.g., thiadiazole in compound 5f ) increases melting points compared to simpler acetamides like this compound. For example, 5f melts at 158–160°C versus 99–104°C for this compound .
- Role of Sulfur Groups : The methylthio group enhances nucleophilic reactivity, making this compound a useful intermediate in substitution reactions. In contrast, thioacetamide’s thioamide group (CSNH₂) is associated with hepatotoxicity due to metabolic conversion to reactive sulfur species .
This compound:
- Acts as a precursor in synthesizing thiophene and thiazole derivatives, which are common in drug design (e.g., antimicrobial and antiviral agents) .
- Its methylthio group participates in nucleophilic substitutions, enabling the introduction of sulfur-containing moieties into complex molecules .
Thiadiazole and Thiazole Derivatives (e.g., 5f , I13 ):
- Compounds like 5f (from ) and I13 (from ) exhibit enhanced biological activity due to heterocyclic rings. For instance, thiadiazole derivatives are explored for antitumor and antimicrobial properties .
- Crystal structure studies (e.g., ) reveal that aryl substituents and hydrogen-bonding networks (e.g., N–H⋯N interactions) improve thermal stability and solubility .
Biological Activity
2-(Methylthio)acetamide (CAS No. 22551-24-2) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula: C₃H₇NOS
- Molecular Weight: 105.16 g/mol
- Physical State: Colorless liquid with a characteristic odor
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It is particularly noted for its effects on both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 75 µg/mL | |
| Bacillus subtilis | 25 µg/mL | |
| Salmonella typhi | 100 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It is hypothesized that this compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by mediating the production of prostaglandins.
Mechanism of Action:
- Inhibition of COX Enzymes: By inhibiting these enzymes, the compound potentially reduces the synthesis of pro-inflammatory mediators, leading to decreased inflammation.
Case Studies
-
Study on Antibacterial Efficacy:
A recent study synthesized a series of acetamide derivatives, including this compound, and evaluated their antibacterial activity using an agar well diffusion assay. The results showed that certain derivatives exhibited comparable efficacy to standard antibiotics like levofloxacin, particularly against E. coli and S. aureus . -
Glycosylation Site Analysis:
In another study involving mass spectrometry, the neutral loss of this compound was observed during the carbamidomethylation process of methionine residues in proteins. This finding highlights its utility in proteomics for identifying glycosylation sites .
Synthesis and Derivative Studies
The synthesis of various derivatives of this compound has been explored, with modifications aimed at enhancing biological activity. For example, derivatives with different substituents have shown improved solubility and antibacterial potency compared to the parent compound .
Table 2: Summary of Derivatives Synthesized from this compound
| Derivative Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 30 |
| Compound B | Anti-inflammatory | 60 |
| Compound C | Antioxidant | N/A |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-(Methylthio)acetamide, and how can purity be optimized?
- Methodology :
- Synthesis : Use nucleophilic substitution of methylthiol groups with acetamide precursors under anhydrous conditions. Monitor reaction progress via TLC or GC-MS.
- Purification : Employ recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity (>98%) using HPLC (C18 column, 0.1% formic acid in water/acetonitrile mobile phase) .
- Characterization : Confirm structure via H/C NMR (DMSO-d6, δ 2.1 ppm for SCH3) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
- Methodology :
- LC-MS/MS : Use electrospray ionization (ESI+) with MRM transitions (e.g., m/z 120 → 77 for quantification). Calibrate with internal standards (e.g., deuterated analogs) to minimize matrix effects .
- Sample Preparation : Solid-phase extraction (C18 cartridges) for biological samples; derivatization with dansyl chloride for enhanced UV detection .
Q. How should researchers handle this compound to ensure safety and stability?
- Guidelines :
- Storage : Keep in amber vials at –20°C under nitrogen to prevent oxidation of the methylthio group.
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A). Neutralize spills with 10% sodium bicarbonate .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the methylthio group in this compound’s biological activity?
- Methodology :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze electronic effects of the SCH3 group on hydrogen bonding with target proteins (e.g., enzyme active sites) .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., SCH3 → SO2CH3) and compare IC50 values in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodology :
- Data Cross-Validation : Replicate studies using standardized NMR conditions (e.g., solvent, temperature) and compare with NIST reference spectra .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex derivatives .
Q. How can researchers optimize this compound’s stability in aqueous solutions for pharmacokinetic studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
